4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide is an organic compound known for its distinct structural features and versatile applications. This compound combines elements from various chemical families, including benzofuran and benzamide, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the creation of the benzofuran moiety. The initial steps might include a Friedel-Crafts acylation followed by cyclization to form the dihydrobenzofuran structure. The resulting intermediate is then subjected to further reactions to introduce the dimethyl groups at the 2,2-position.
Subsequent steps involve the attachment of the methoxy group to the benzofuran ring, creating the desired 2,3-dihydrobenzofuran structure. The final synthesis step incorporates the benzamide group, often through a coupling reaction with an appropriate benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide often involves large-scale reaction vessels and optimized conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: : Ensuring high-purity starting materials to minimize impurities.
Reaction Optimization: : Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentrations.
Purification: : Utilizing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to various oxidation products.
Reduction: : Reduction of the benzamide group to corresponding amines is a common transformation.
Substitution: : The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogens, nitrating agents, alkylating agents
Major Products Formed
Oxidation products: : Hydroxylated derivatives
Reduction products: : Amine derivatives
Substitution products: : Various functionalized aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand or catalyst in various organic reactions.
Material Science: : It can be used in the development of polymers and other advanced materials.
Biology
Pharmacology: : The compound shows potential as a pharmacophore for drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: : Its unique structure allows for studying biochemical pathways and interactions.
Medicine
Drug Development: : The compound's pharmacological potential makes it a candidate for developing new medications, especially in targeting neurological disorders or cancer.
Diagnostics: : It can be used as a biomarker or in imaging studies due to its specific binding properties.
Industry
Agriculture: : Potential use as a pesticide or herbicide due to its biological activity.
Cosmetics: : Ingredient in formulations due to its potential bioactivity and stability.
Mechanism of Action
The compound exerts its effects primarily through its interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in critical biochemical pathways. The benzofuran moiety often plays a key role in binding to these targets, while the benzamide group can enhance the compound's affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxyphenyl)benzamide
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-hydroxyphenyl)benzamide
Uniqueness
What sets 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide apart is its unique substitution pattern, particularly the ethoxy group on the benzamide moiety. This structural feature can significantly impact its reactivity, binding affinity, and overall biological activity, making it a compound of great interest in various scientific fields.
Hope you find this deep dive into this compound helpful. Fancy exploring another molecule or topic? Let me know.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-29-22-10-6-5-9-21(22)27-25(28)19-14-12-18(13-15-19)17-30-23-11-7-8-20-16-26(2,3)31-24(20)23/h5-15H,4,16-17H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWULXCOPZYOLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.